An In-depth Technical Guide to 4-Bromo-8-chloroisoquinolin-1-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-8-chloroisoquinolin-1-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-8-chloroisoquinolin-1-ol (CAS 2137784-18-8) is a halogenated isoquinolinone derivative. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. This guide provides a comprehensive overview of the known and extrapolated properties of this compound, a plausible synthetic route with mechanistic insights, potential research applications, and detailed protocols for its handling and characterization. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related structural analogs to provide a robust and practical resource for researchers.
Physicochemical and Structural Properties
The core structure of 4-Bromo-8-chloroisoquinolin-1-ol is a bicyclic aromatic system with bromine and chlorine substituents. A key structural feature is the presence of a hydroxyl group at the C1 position, which leads to keto-enol tautomerism, existing in equilibrium between the isoquinolin-1-ol and isoquinolin-1(2H)-one forms. The isoquinolinone form is generally the more stable tautomer.
Table 1: Computed Physicochemical Properties for Related Isoquinoline Cores
| Property | Value (for 4-bromo-1-chloroisoquinoline) | Value (for 4-bromo-8-chloroisoquinoline) | Data Source |
| Molecular Formula | C₉H₅BrClN | C₉H₅BrClN | [][2] |
| Molecular Weight | 242.50 g/mol | 242.50 g/mol | [][2] |
| Monoisotopic Mass | 240.92939 Da | 240.9294 Da | [2][3] |
| IUPAC Name | 4-bromo-1-chloroisoquinoline | 4-bromo-8-chloroisoquinoline | [][2] |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)Br | C1=CC2=C(C=NC=C2C(=C1)Cl)Br | [][3] |
| InChI Key | Not Available | AMMJKPXUAMAVCA-UHFFFAOYSA-N | [3] |
| Predicted XlogP | 3.8 | 3.4 | [2][3] |
| Appearance | Expected to be a solid, crystalline powder | Yellow solid | [4][5] |
Note: The addition of a hydroxyl/oxo group in the target molecule, 4-Bromo-8-chloroisoquinolin-1-ol, will alter these values, particularly the molecular weight and polarity.
Proposed Synthesis and Mechanistic Rationale
While a specific synthesis for 4-Bromo-8-chloroisoquinolin-1-ol is not documented in readily available literature, a plausible multi-step route can be devised based on established methodologies for analogous quinoline and isoquinoline structures.[6][7][8] The proposed pathway involves the construction of the isoquinolinone core followed by regioselective halogenation.
Caption: Proposed two-stage synthetic workflow for 4-Bromo-8-chloroisoquinolin-1-ol.
Mechanistic Insights:
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Step 1: Core Synthesis: The synthesis likely begins with a substituted aniline, such as 2-chloro-6-methylaniline, which undergoes condensation with a malonic ester derivative. Subsequent thermal cyclization, analogous to the Gould-Jacobs reaction, would form the heterocyclic ring system.[7] The choice of starting material is critical for establishing the chlorine at the 8-position.
-
Step 2: Bromination: The resulting 8-chloroisoquinolin-1-ol intermediate is then subjected to electrophilic bromination. The hydroxyl group at the C1 position and the existing ring structure will direct the incoming electrophile. Reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid are commonly used for such transformations.[8] The regioselectivity is governed by the directing effects of the substituents on the isoquinoline ring.
Potential Applications and Research Directions
Substituted isoquinolines are privileged scaffolds in drug discovery. Based on the applications of structurally similar compounds, 4-Bromo-8-chloroisoquinolin-1-ol is a promising building block for:
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Pharmaceutical Industry: As a key intermediate, its di-halogenated nature allows for differential reactivity in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to synthesize complex molecules. These derivatives are explored for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.[5][6]
-
Agrochemical Industry: The isoquinoline core is present in some pesticides and herbicides. This compound could serve as a starting material for novel agrochemicals with enhanced efficacy.[5]
-
Organic Synthesis and Materials Science: The reactivity of the bromine and chlorine atoms makes it a versatile intermediate for creating functionalized molecules for use in materials science, such as organic light-emitting diodes (OLEDs) or as dyes.[5]
Spectroscopic Characterization (Predicted)
Confirmation of the structure of 4-Bromo-8-chloroisoquinolin-1-ol would rely on standard spectroscopic techniques.
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The exact chemical shifts and coupling constants of the protons on the benzene ring will be influenced by the positions of the chloro and bromo substituents. A broad singlet corresponding to the N-H proton of the isoquinolinone tautomer may also be observed.
-
¹³C NMR: The spectrum will display signals for the nine carbon atoms. Quaternary carbons, including those bonded to the halogens and the carbonyl carbon (in the isoquinolinone form, ~160-170 ppm), will be key identifiers.[9]
-
Mass Spectrometry (MS): The mass spectrum will be critical for confirming the molecular weight. A key feature will be the isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a characteristic cluster of peaks for the molecular ion.
-
Infrared (IR) Spectroscopy: The IR spectrum would likely show a strong absorption band for the C=O stretch (around 1650-1680 cm⁻¹) of the amide in the isoquinolinone tautomer, and a broad absorption for the N-H stretch (around 3200 cm⁻¹).[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-Bromo-8-chloroisoquinolin-1-ol is not available, data from analogous halogenated heterocycles indicate the following precautions are necessary.[4][11][12][13]
Table 2: Hazard and Precautionary Information
| Category | Recommendation | Citation(s) |
| Health Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. May be harmful if swallowed or in contact with skin. | [4][11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use only in a chemical fume hood. | [4][14] |
| Handling | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and any exposed skin thoroughly after handling. Do not get in eyes, on skin, or on clothing. | [4][12][14] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store in a cool, dry place. | [4][14] |
| First Aid | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4][11] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. | [4][11] |
Proposed Experimental Protocol: Synthesis and Purification
The following is a proposed, non-validated protocol based on general procedures for similar chemical transformations.[7][8][15] Researchers should conduct their own literature search and risk assessment before proceeding.
Caption: Step-by-step experimental workflow for the proposed bromination step.
Detailed Steps (Bromination - Step 2):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 8-chloroisoquinolin-1-ol intermediate (1.0 eq) in a suitable solvent like acetic acid or DMF.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.1 eq) in the same solvent dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. The crude product should precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, washing with cold water. The crude product can be further purified by recrystallization from a solvent system like ethanol/water or by silica gel column chromatography to yield the final product, 4-Bromo-8-chloroisoquinolin-1-ol.
References
- Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet for 7-Bromo-1-chloroisoquinoline.
- Thermo Fisher Scientific. (2025, September 15).
- Matrix Scientific. (2017, February 18). Safety Data Sheet for 7-Bromoquinoline-3-carboxylic acid.
- LookChem. (n.d.). Cas 1215767-86-4, 4-bromo-8-chloroisoquinoline.
- Fisher Scientific. (2025, December 26).
- Fisher Scientific. (2025, December 22).
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (n.d.). 6-Bromo-1-chloroisoquinolin-4-OL.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline.
- BOC Sciences. (n.d.). CAS 66728-98-1 (4-Bromo-1-chloroisoquinoline).
- ResearchGate. (2013, September 6). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone.
- ChemicalBook. (n.d.). 4-Bromoisoquinoline(1532-97-4) 13C NMR spectrum.
- BLD Pharm. (n.d.). 1988725-08-1 | 4-BROMO-8-CHLORO-6-FLUOROISOQUINOLINE.
- PubChemLite. (n.d.). 4-bromo-8-chloroisoquinoline (C9H5BrClN).
- ChemicalBook. (n.d.). 8-BROMO-4-CHLOROQUINOLINE(65340-71-8) 1H NMR spectrum.
- ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure.
- PubChem. (n.d.). 4-Bromo-1-chloroisoquinoline.
- Fluorochem. (n.d.). 8-Bromo-1-chloroisoquinoline.
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